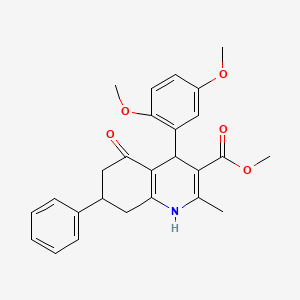![molecular formula C16H19NO3 B5091805 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5091805.png)
6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid, also known as EACC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. EACC is a small molecule inhibitor of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. Inhibition of NMT has been shown to have anti-tumor effects, making EACC a promising candidate for the development of new cancer therapies.
Mécanisme D'action
NMT is an enzyme that catalyzes the transfer of myristic acid to the N-terminal glycine of proteins. This post-translational modification is important for the function of many proteins, including those involved in cancer cell growth and survival. Inhibition of NMT by 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid disrupts this process, leading to the degradation of these proteins and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inducing apoptosis, 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has also been shown to inhibit the activation of the Akt signaling pathway, which is involved in cancer cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid in lab experiments is its selectivity for cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of using 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is its potential toxicity to normal cells. Careful dosing and monitoring is necessary to ensure that 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is not causing harm to healthy cells.
Orientations Futures
There are several potential future directions for research on 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid. One area of interest is the development of new cancer therapies based on 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid and other NMT inhibitors. Another area of interest is the study of the mechanisms of NMT inhibition by 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid, which could lead to a better understanding of the role of NMT in cancer cell growth and survival. Additionally, the development of new synthetic methods for 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid could lead to improvements in its yield and purity, making it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid involves several steps, starting with the reaction of ethyl 3-aminobenzoate with cyclohexanone to form the intermediate ethyl 3-(cyclohex-2-en-1-ylidene)aminobenzoate. This intermediate is then reacted with 3-ethylphenyl isocyanate to form 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid. The synthesis of 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been extensively studied for its potential applications in cancer research. Inhibition of NMT by 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, while having little effect on normal cells. This selectivity makes 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid a promising candidate for the development of new cancer therapies. 6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has also been shown to inhibit the growth of tumors in animal models, further supporting its potential as a cancer treatment.
Propriétés
IUPAC Name |
6-[(3-ethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-2-11-6-5-7-12(10-11)17-15(18)13-8-3-4-9-14(13)16(19)20/h3-7,10,13-14H,2,8-9H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJRHZKWIGIKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2CC=CCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3-Ethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5091725.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl] 1-phenyl 1,2-pyrrolidinedicarboxylate](/img/structure/B5091728.png)
![1-(1-benzyl-1H-pyrazol-4-yl)-N-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5091736.png)
![3-[(diethylamino)sulfonyl]-4-methyl-N-(2-nitrophenyl)benzamide](/img/structure/B5091740.png)


![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5091752.png)
![2-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane](/img/structure/B5091753.png)
![4-fluoro-N-[2,2,2-trichloro-1-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5091761.png)

![2-benzyl-1-[(3,4-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5091777.png)
![N~2~-(2-fluorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5091785.png)
![6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5091790.png)
